8-Oxo-8-phenyloctanoic acid
Overview
Description
8-Oxo-8-phenyloctanoic acid is a chemical compound with the molecular formula C14H18O3 . It contains a total of 35 bonds, including 17 non-H bonds, 8 multiple bonds, 8 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic ketone, and 1 hydroxyl group .
Molecular Structure Analysis
The molecular structure of 8-Oxo-8-phenyloctanoic acid includes a six-membered aromatic ring attached to an eight-carbon chain with a ketone and a carboxylic acid functional group . The InChI representation of the molecule isInChI=1S/C14H18O3/c15-13(12-8-4-3-5-9-12)10-6-1-2-7-11-14(16)17/h3-5,8-9H,1-2,6-7,10-11H2,(H,16,17)
. Physical And Chemical Properties Analysis
8-Oxo-8-phenyloctanoic acid has a molecular weight of 234.29 g/mol . It has 1 hydrogen bond donor count, 3 hydrogen bond acceptor count, and 8 rotatable bond count . Its exact mass and monoisotopic mass are 234.125594432 g/mol . The topological polar surface area is 54.4 Ų .Scientific Research Applications
Synthesis and Biological Activity
Oxidative Stress and DNA Damage
Compounds related to 8-oxo-8-phenyloctanoic acid, such as 8-oxoguanine, are known to be susceptible to secondary oxidation, indicating their potential involvement in studies related to oxidative stress and DNA damage. Peroxynitrite-induced reactions of synthetic oligonucleotides containing 8-oxoguanine, for example, suggest that 8-oxo-8-phenyloctanoic acid could be involved in similar oxidative processes (Tretyakova et al., 1999).
Micellization and Surfactant Behavior
Studies on compounds like sodium 8-phenyloctanoate, which are structurally related to 8-oxo-8-phenyloctanoic acid, demonstrate applications in understanding micellization processes and surfactant behavior. This includes investigations into the behavior of these compounds in aqueous solutions and their interaction with other molecules (Landry et al., 2007).
Future Directions
While specific future directions for 8-Oxo-8-phenyloctanoic acid are not mentioned in the search results, one relevant paper discusses the significance of oxidatively damaged nucleic acid in exploring the connections between diabetes and cancer . Further exploration of the specific mechanism of oxidatively damaged nucleic acid in the connection between diabetes and cancer is urgently needed .
properties
IUPAC Name |
8-oxo-8-phenyloctanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c15-13(12-8-4-3-5-9-12)10-6-1-2-7-11-14(16)17/h3-5,8-9H,1-2,6-7,10-11H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCSRRHQLAVYRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40305602 | |
Record name | 8-Oxo-8-phenyloctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40305602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Oxo-8-phenyloctanoic acid | |
CAS RN |
24314-23-6 | |
Record name | 24314-23-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171230 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Oxo-8-phenyloctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40305602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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